3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 3,4-dimethoxy-substituted benzene ring linked to a 1,2,3,4-tetrahydroquinolin-6-yl moiety via a sulfonamide bridge. The tetrahydroquinolin group is further functionalized at the 1-position with a 2-methylpropanoyl (isobutyryl) acyl group.
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-12-16(7-9-18(15)23)22-29(25,26)17-8-10-19(27-3)20(13-17)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCSJCYNFEDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, followed by the introduction of the methoxy groups and the sulfonamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
a) Methoxy vs. Methyl Groups
- Target Compound : 3,4-Dimethoxy substitution increases polarity and electron-donating effects compared to methyl groups. Methoxy groups may enhance solubility in polar solvents and influence receptor interactions via hydrogen bonding .
- 3,4-Dimethyl Analogue (BF22081) : Features 3,4-dimethyl substituents (C₆H₃(CH₃)₂), reducing polarity and increasing hydrophobicity. Molecular weight: 386.51 g/mol (C₂₁H₂₆N₂O₃S) .
b) Thiophene-Based Acyl Groups
- 2,4-Dimethyl-/2,4,6-Trimethyl Analogues: These compounds (e.g., C₂₂H₂₂N₂O₃S₂, MolWeight: 426.56 g/mol) replace the isobutyryl group with a thiophene-2-carbonyl moiety.
Positional Isomerism on the Tetrahydroquinolin Ring
- 6-yl vs. 7-yl Attachment: The target compound’s sulfonamide is attached to the 6-position of the tetrahydroquinolin ring, whereas BF22081 (C₂₁H₂₆N₂O₃S) features a 7-yl linkage. Positional differences may alter steric accessibility and binding kinetics in biological systems .
Comparative Data Table
*BSA = Benzene-1-sulfonamide; †Calculated based on BF22081’s formula with two additional oxygen atoms from methoxy groups.
Key Structural and Functional Insights
- Polarity and Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to methylated analogues but reduce lipid membrane permeability.
- Steric Effects : The isobutyryl group’s bulk may hinder interactions with flat binding pockets, whereas thiophene-based analogues could exploit aromatic stacking.
- Positional Isomerism : The 6-yl vs. 7-yl attachment may influence conformational flexibility and target engagement.
Biological Activity
The compound 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Sulfonamide group : Known for various biological activities including antibacterial effects.
- Tetrahydroquinoline moiety : Associated with neuroprotective and anti-inflammatory properties.
- Methoxy substituents : May enhance lipophilicity and bioavailability.
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, in vitro assays have shown that compounds similar to the one can inhibit the growth of various cancer cell lines. A study highlighted the use of sulfonamide derivatives against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3,4-Dimethoxy... | Panc-1 | 2.3 |
| Doxorubicin | Panc-1 | 1.1 |
Cardiovascular Effects
Another area of interest is the cardiovascular impact of sulfonamide derivatives. Research involving isolated rat heart models revealed that certain compounds could alter perfusion pressure and coronary resistance. For example, a derivative was shown to decrease perfusion pressure significantly compared to controls. The mechanism was hypothesized to involve calcium channel inhibition .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No change |
| 4-(2-aminoethyl)benzene... | 0.001 | Decreased |
The biological activity of this compound may be attributed to multiple mechanisms:
- Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase, which can influence pH regulation and fluid balance in tissues .
- Calcium Channel Blockade : As noted in cardiovascular studies, certain derivatives may inhibit calcium channels, leading to vasodilation and reduced cardiac workload .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Cardiovascular Study : In a controlled experiment using isolated rat hearts, it was found that a specific sulfonamide derivative reduced coronary resistance significantly over time .
- Anticancer Study : A comparative study of various sulfonamide derivatives revealed that modifications in their chemical structure could enhance their anticancer activity against multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
